molecular formula C12H20O3 B15254568 Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

Cat. No.: B15254568
M. Wt: 212.28 g/mol
InChI Key: WSGKCCMKDCUCOV-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ester characterized by a 1-oxaspiro[2.6]nonane backbone with a methyl ester group at position 2 and an ethyl substituent at position 6. Spirocyclic compounds are of significant interest in medicinal and synthetic chemistry due to their conformational rigidity and ability to modulate bioactivity .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-9-5-4-7-12(8-6-9)10(15-12)11(13)14-2/h9-10H,3-8H2,1-2H3

InChI Key

WSGKCCMKDCUCOV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC2(CC1)C(O2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and specificity towards molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects: Ethyl vs. Methyl at C6: The ethyl group in this compound introduces greater steric bulk and lipophilicity compared to methyl-substituted analogs (e.g., Methyl 6-methyl variant). This could influence solubility, metabolic stability, and binding interactions in biological systems . Positional Isomerism: Methyl 2,6-dimethyl-1-oxaspiro[2.6]nonane-2-carboxylate demonstrates how substituent placement (C2 vs. C6) alters steric and electronic properties, which may impact synthetic accessibility or reactivity .

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